delta-Cadinol

Description

delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.

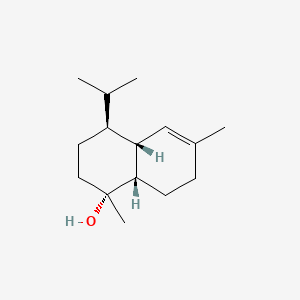

Structure

3D Structure

Properties

CAS No. |

19435-97-3 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1 |

InChI Key |

LHYHMMRYTDARSZ-ZQDZILKHSA-N |

SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Other CAS No. |

19435-97-3 |

Origin of Product |

United States |

Foundational & Exploratory

Delta-Cadinol: A Technical Guide to its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cadinol is a naturally occurring sesquiterpenoid alcohol with a characteristic cadinane (B1243036) skeleton. As a member of the diverse family of terpenoids, it has garnered interest within the scientific community for its presence in a variety of plant essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the natural abundance of delta-cadinol, its primary sources, and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Sources of delta-Cadinol

Delta-cadinol is biosynthesized by a wide array of organisms, including plants, fungi, and even some insects. Its concentration can vary significantly depending on the species, geographical location, and the specific part of the organism from which it is isolated. The following table summarizes the quantitative abundance of delta-cadinol in several reported natural sources.

| Natural Source | Plant/Organism Part | Percentage of delta-Cadinol in Essential Oil | Reference(s) |

| Achillea millefolium (Yarrow) | Aerial parts | 0.4% - 3.2% | [1][2] |

| Torreya nucifera (Japanese nutmeg-yew) | Leaves | 3.1% (as torreyol) | [3] |

| Copaifera multijuga (Copaiba) | Oleoresin | ~1% | [4][5] |

| Cedrus atlantica (Atlas Cedar) | Wood | 1.95% - 36.3% (as δ-cadinene, a related compound) | [6] |

| Humulus lupulus (Hop) | Cones | 9.4% (as δ-cadinene, a related compound) | [6] |

| Plebejus argyrognomon (Reverdin's blue butterfly) | - | Acts as a pheromone | [7] |

| Boreostereum vibrans (A basidiomycete fungus) | Mycelia | - | [8][9] |

| Stereum hirsutum (Hairy curtain crust fungus) | Mycelia | - | [8] |

Biosynthesis of delta-Cadinol

The biosynthesis of delta-cadinol, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP). A specific enzyme, delta-cadinol synthase, catalyzes the cyclization of FPP to form the characteristic bicyclic cadinane skeleton and subsequent hydroxylation to yield delta-cadinol.[7][8][9][10]

Experimental Protocols

Extraction of delta-Cadinol from Plant Material

The initial step in isolating delta-cadinol involves its extraction from the source material, typically through methods designed to isolate volatile compounds.

a) Steam Distillation: This is a common method for extracting essential oils from plant material.[11][12][13][14]

-

Apparatus: Clevenger-type apparatus or similar steam distillation unit.

-

Procedure:

-

The plant material (e.g., leaves, wood shavings) is placed in a distillation flask.

-

Water is added to the flask, and the mixture is heated to boiling.

-

Alternatively, steam is passed through the plant material.

-

The steam, carrying the volatile delta-cadinol, passes through a condenser.

-

The condensed mixture of water and essential oil is collected in a separating funnel.

-

The essential oil layer, containing delta-cadinol, is separated from the aqueous layer.

-

b) Solvent Extraction: This method is suitable for extracting a broader range of compounds, including less volatile sesquiterpenoids.[15][16]

-

Solvents: Hexane (B92381), ethanol, methanol, or ethyl acetate (B1210297) are commonly used.

-

Procedure:

-

The dried and ground plant material is macerated in the chosen solvent for a specified period (e.g., 24-48 hours).

-

The mixture is then filtered to separate the extract from the solid plant residue.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract containing delta-cadinol.

-

c) Supercritical Fluid Extraction (SFE): A more modern and "green" alternative that uses supercritical CO2 as the solvent.[15][17]

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

The plant material is placed in an extraction vessel.

-

Supercritical CO2 is passed through the vessel, dissolving the delta-cadinol.

-

The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

-

Isolation and Purification of delta-Cadinol

Following extraction, delta-cadinol is typically isolated and purified from the crude extract or essential oil using chromatographic techniques.

a) Column Chromatography: A standard method for separating compounds based on their polarity.[18]

-

Stationary Phase: Silica gel or alumina (B75360) is commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is used to elute the compounds.

-

Procedure:

-

The crude extract is loaded onto the top of the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

Fractions are analyzed (e.g., by TLC or GC-MS) to identify those containing delta-cadinol.

-

b) High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for both analytical and preparative-scale purification.[18][19]

-

Column: A C18 reversed-phase column is often employed.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution.

-

Detection: A Diode Array Detector (DAD) or Mass Spectrometer (MS) can be used.

Identification and Quantification of delta-Cadinol

The definitive identification and quantification of delta-cadinol are achieved through spectroscopic and chromatographic methods.

a) Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for identifying and quantifying volatile compounds like delta-cadinol in essential oils.[6]

-

GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the components of the essential oil.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

-

Quantification: The percentage of delta-cadinol is determined by the relative peak area in the chromatogram.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the unambiguous structural elucidation of the isolated compound.[20][21][22][23]

-

Spectra: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Analysis: The chemical shifts, coupling constants, and correlation signals in the 2D spectra are used to determine the complete chemical structure of delta-cadinol.

Conclusion

This technical guide has provided a detailed overview of the natural abundance, sources, and analytical methodologies for the sesquiterpenoid delta-cadinol. The compiled data on its quantitative occurrence and the comprehensive experimental protocols for its extraction, isolation, and characterization serve as a foundational resource for researchers in natural product chemistry and related fields. The elucidation of biosynthetic pathways and the application of modern analytical techniques are crucial for further exploring the pharmacological potential of delta-cadinol and for the development of novel therapeutic agents.

References

- 1. Phytochemical analysis of the essential oil of Achillea millefolium L. from various European Countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. oil steam distillation: Topics by Science.gov [science.gov]

- 14. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. forskning.ruc.dk [forskning.ruc.dk]

- 23. researchgate.net [researchgate.net]

Stereochemical Dissection of δ-Cadinol Enantiomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-cadinol (δ-cadinol) is a naturally occurring sesquiterpenoid alcohol that exists as a pair of enantiomers: (+)-δ-cadinol and (-)-δ-cadinol. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of (+)- and (-)-δ-cadinol, including their absolute configurations and key physicochemical characteristics. It further delves into their differential biological activities, supported by quantitative data, and outlines detailed experimental protocols for their synthesis, isolation, and chiral separation. Additionally, this guide visualizes the biosynthetic pathway leading to the cadinane (B1243036) skeleton, providing a foundational understanding of its natural origins.

Introduction to the Stereochemistry of δ-Cadinol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and even toxicity. Therefore, a thorough understanding of the stereochemical properties of drug candidates like δ-cadinol is paramount for drug development.

(+)-δ-Cadinol and (-)-δ-cadinol are diastereomers of other cadinane sesquiterpenoids and epimers of α-cadinol.[1] The absolute configuration of each enantiomer has been determined as follows:

-

(+)-δ-Cadinol: (1S,4R,4aS,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol[2]

-

(-)-δ-Cadinol: (1R,4S,4aR,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol[3][4]

These distinct spatial arrangements give rise to their opposing optical activities, a key characteristic for their identification and differentiation.

Physicochemical Properties

The enantiomers of δ-cadinol share many physical properties but differ in their interaction with plane-polarized light. A summary of their key physicochemical data is presented below.

| Property | (+)-δ-Cadinol | (-)-δ-Cadinol | General δ-Cadinol |

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline needles[1] |

| Melting Point | Not specifically reported | Not specifically reported | 138-139 °C[1] |

| Specific Rotation ([α]D) | Not specifically reported | Not specifically reported | - |

| Solubility | Soluble in isopropyl ether and ethanol | Soluble in isopropyl ether and ethanol | Soluble in isopropyl ether and ethanol[1] |

Note: Specific rotation values for the individual enantiomers are not consistently reported in publicly available literature. Researchers should determine this value experimentally for their specific samples.

Differential Biological Activities

While research directly comparing the biological activities of the individual δ-cadinol enantiomers is limited, the broader class of cadinane sesquiterpenoids is known to possess a range of biological effects. There is evidence suggesting potential anticancer and antimicrobial activities, although quantitative, comparative data for the δ-cadinol enantiomers is not yet available in the literature. Further research is critically needed to elucidate the stereospecific bioactivities of (+)- and (-)-δ-cadinol.

Experimental Protocols

Biosynthesis of δ-Cadinol

The biosynthesis of δ-cadinol proceeds through the mevalonate (B85504) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A δ-cadinol synthase then catalyzes the cyclization of FPP to form the characteristic cadinane skeleton.

Isolation of (+)-δ-Cadinol from Torreya nucifera

(+)-δ-Cadinol, also known as torreyol, was first identified in the leaves of Torreya nucifera.[1] The following is a general protocol for its isolation:

-

Extraction:

-

Air-dry and pulverize the leaves of Torreya nucifera.

-

Perform steam distillation to obtain the essential oil.

-

Alternatively, perform solvent extraction with a non-polar solvent like hexane (B92381) or ether, followed by removal of the solvent under reduced pressure.

-

-

Fractionation:

-

Subject the crude extract or essential oil to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing (+)-δ-cadinol.

-

Perform further purification by preparative TLC or a second column chromatography step.

-

Recrystallize the purified compound from a suitable solvent (e.g., hexane) to obtain pure (+)-δ-cadinol.

-

Chiral Separation of δ-Cadinol Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers.

Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is a good starting point.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation. A common starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as δ-cadinol lacks a strong chromophore.

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 n-hexane:isopropanol) and consider adding a small amount of a modifier like ethanol. The column temperature can also be adjusted to improve resolution.

Conclusion

The stereochemistry of (+)- and (-)-δ-cadinol is a critical determinant of their biological function. While their fundamental physicochemical properties have been characterized, a significant knowledge gap remains regarding their specific optical rotations and, more importantly, their comparative biological activities. The experimental protocols outlined in this guide provide a framework for the synthesis, isolation, and chiral separation of these enantiomers, enabling further investigation into their stereospecific mechanisms of action. Future research should focus on elucidating the differential effects of each enantiomer on relevant biological targets and signaling pathways, which will be crucial for unlocking their full therapeutic potential.

References

A Technical Guide to the Delta-Cadinol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Cadinol, a sesquiterpenoid alcohol, is a valuable natural product with applications in the pharmaceutical and fragrance industries. In plants, its biosynthesis is a complex process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This technical guide provides an in-depth exploration of the delta-cadinol biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant-derived terpenoids.

The Core Biosynthetic Pathway

The biosynthesis of delta-cadinol in plants is a multi-step process that begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The key cyclization step is catalyzed by a sesquiterpene synthase. While the direct conversion of FPP to delta-cadinol by a dedicated delta-cadinol synthase has been characterized in fungi, the precise mechanism in plants is still under investigation. Evidence suggests that plants may utilize multi-product sesquiterpene synthases that can produce delta-cadinol, or a pathway involving the formation of δ-cadinene followed by a hydroxylation step.

The central enzyme in the formation of the cadinane (B1243036) skeleton is (+)-δ-cadinene synthase , which catalyzes the cyclization of FPP to (+)-δ-cadinene.[1] This enzyme is a key step in the biosynthesis of gossypol, a phytoalexin found in cotton.[1] It is plausible that a subsequent hydroxylation of δ-cadinene by a cytochrome P450 monooxygenase yields δ-cadinol, a common mechanism in terpenoid biosynthesis for the introduction of hydroxyl groups.[2]

Alternatively, a dedicated δ-cadinol synthase can directly catalyze the conversion of FPP to δ-cadinol.[3] While a plant enzyme that predominantly forms δ-cadinol has not been fully characterized, a sesquiterpene synthase from Magnolia grandiflora (Mg25) has been shown to produce δ-cadinol as a minor product.[3] Fungal δ-cadinol synthases have been identified and characterized, providing a model for this direct biosynthetic route.[3][4]

Precursor Biosynthesis: The MVA and MEP Pathways

The universal C5 isoprenoid precursors, IPP and DMAPP, are synthesized through two distinct pathways in plants:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as the initial substrate.

-

The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, FPP.

The Cyclization Step: From FPP to the Cadinane Skeleton

The formation of the characteristic bicyclic cadinane skeleton is the committed step in the biosynthesis of delta-cadinol.

-

Via (+)-δ-Cadinene Synthase: This enzyme catalyzes the complex cyclization of the linear FPP molecule into the bicyclic (+)-δ-cadinene.[1]

-

Via δ-Cadinol Synthase: This enzyme directly converts FPP to δ-cadinol.[3] The reaction mechanism likely involves the formation of a carbocation intermediate which is then quenched by a water molecule to form the hydroxyl group.[3]

dot

Caption: The delta-Cadinol biosynthesis pathway in plants.

Quantitative Data

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and engineering the delta-cadinol biosynthesis pathway.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for (+)-δ-cadinene synthase isozymes from Gossypium arboreum.

| Enzyme | Source Organism | Km (µM) | kcat (s-1) | Optimal pH | Optimal Mg2+ (mM) | Reference |

| CAD1-C1 | Gossypium arboreum | 7 | 0.039 | ~7.0 | Not specified | [5] |

| CAD1-A | Gossypium arboreum | 7 | 0.039 | Higher than CAD1-C1 | Higher than CAD1-C1 | [5] |

Note: Kinetic data for a dedicated plant delta-cadinol synthase is currently limited.

Product Yields

The production of cadinols has been achieved in engineered microbial systems.

| Product | Host Organism | Titer | Reference |

| τ-Cadinol | Escherichia coli | 133.5 ± 11.2 mg/L | [6] |

| τ-Cadinol | Escherichia coli | 15.2 g/L | |

| (+)-δ-Cadinol | Escherichia coli | 225 - 395 mg/L | [4] |

The natural abundance of delta-cadinol varies among plant species and tissues. For example, the volatile oil from the leaves of Torreya nucifera has been reported to contain 3.1% torreyol (δ-cadinol).

Regulation of the Biosynthesis Pathway

The biosynthesis of delta-cadinol, as part of the broader terpenoid pathway, is tightly regulated in response to developmental cues and environmental stimuli, particularly biotic stress.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses, including the induction of phytoalexin biosynthesis. The core components of this pathway include:

-

Jasmonoyl-isoleucine (JA-Ile): The bioactive form of jasmonate that perceives the stress signal.

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for JA-Ile.

-

JAZ (JASMONATE-ZIM DOMAIN) proteins: Repressors of JA-responsive genes.

-

MYC transcription factors: Activators of JA-responsive genes, including those involved in terpenoid biosynthesis.

Upon pathogen attack or herbivory, JA-Ile levels rise, leading to the formation of a COI1-JAZ co-receptor complex. This complex targets the JAZ proteins for degradation by the 26S proteasome, thereby releasing the MYC transcription factors to activate the expression of target genes, such as delta-cadinene synthase.

dot

Caption: Jasmonate signaling pathway regulating delta-Cadinol biosynthesis.

Experimental Protocols

Gene Cloning and Heterologous Expression of δ-Cadinol/Cadinene Synthase

This protocol outlines the general steps for cloning a candidate synthase gene and expressing it in E. coli for functional characterization.

dot

Caption: Experimental workflow for gene cloning and protein expression.

-

RNA Isolation: Extract total RNA from plant tissue known to produce sesquiterpenoids (e.g., cotton seedlings elicited with Verticillium dahliae).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Amplify the full-length coding sequence of the putative synthase gene using gene-specific primers designed from sequence data.

-

Cloning: Ligate the PCR product into a suitable E. coli expression vector, such as the pET series, which often includes a polyhistidine (His)-tag for purification.

-

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli cells and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Lyse the cells and purify the recombinant His-tagged protein using immobilized metal affinity chromatography (IMAC).

Enzyme Assay for δ-Cadinol/Cadinene Synthase

This assay is used to determine the activity and product profile of the purified synthase enzyme.[3]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified enzyme

-

Farnesyl pyrophosphate (FPP) as the substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation cofactor (e.g., 10 mM MgCl₂)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).

-

Extraction: Stop the reaction and extract the sesquiterpenoid products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

GC-MS is the standard method for separating and identifying volatile and semi-volatile compounds like delta-cadinol and its precursors.[3]

-

Injection: Inject the extracted sample into the GC-MS system.

-

Gas Chromatography: Separate the components on a suitable capillary column (e.g., HP-5MS). A typical temperature program would be:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Final hold: 280°C for 30 minutes.

-

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

-

Identification: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of delta-cadinol in plants is a fascinating and important area of research with implications for agriculture and medicine. While the core pathway involving the cyclization of FPP is established, further research is needed to fully elucidate the specific enzymes and regulatory networks in different plant species. The protocols and data presented in this guide provide a solid foundation for researchers to explore this pathway, with the ultimate goal of harnessing the potential of delta-cadinol for various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sippe.ac.cn [sippe.ac.cn]

- 5. Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of delta-Cadinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for delta-Cadinol, a naturally occurring sesquiterpenoid alcohol. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for acquiring similar data are also provided.

Introduction to delta-Cadinol

delta-Cadinol (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a bicyclic sesquiterpenoid alcohol found in a variety of plants.[1][2] It is also known by other names, including Torreyol.[1] The structural elucidation and characterization of delta-Cadinol are crucial for its potential applications in various scientific fields, including drug discovery and natural product chemistry. Spectroscopic techniques are fundamental to this characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for delta-Cadinol, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of delta-Cadinol provides information on the number and chemical environment of the carbon atoms in the molecule. The data presented here was obtained in a CDCl₃ solvent.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 45.8 |

| 2 | 20.1 |

| 3 | 41.8 |

| 4 | 134.8 |

| 5 | 121.0 |

| 6 | 40.5 |

| 7 | 44.1 |

| 8 | 26.7 |

| 9 | 26.1 |

| 10 | 72.8 |

| 11 | 26.9 |

| 12 | 21.6 |

| 13 | 15.5 |

| 14 | 21.0 |

| 15 | 21.2 |

Data sourced from SpectraBase, citing G.M.KOENIG,A.D.WRIGHT, MAGN.RES.CHEM.,33,178(1995).[3]

¹H NMR Spectroscopic Data

While a complete, explicitly assigned ¹H NMR dataset with coupling constants was not found in the immediate search results, typical chemical shift regions for protons in similar sesquiterpenoid structures can be inferred. Protons attached to carbons bearing hydroxyl groups, olefinic protons, and methyl group protons will have characteristic chemical shifts. For detailed analysis, 2D NMR experiments such as COSY and HSQC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, delta-Cadinol exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1650 (weak) | C=C stretch (alkene) |

| ~1460 & ~1375 | C-H bend (alkane) |

| ~1150 | C-O stretch (alcohol) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For delta-Cadinol, Electron Ionization (EI) is a common method.

Key Mass Spectral Peaks (m/z) and Their Interpretation

| m/z | Relative Intensity | Proposed Fragment Ion |

| 222 | Low | [M]⁺ (Molecular Ion) |

| 207 | Moderate | [M - CH₃]⁺ |

| 204 | Moderate | [M - H₂O]⁺ |

| 189 | Moderate | [M - H₂O - CH₃]⁺ |

| 161 | High | [M - H₂O - C₃H₇]⁺ |

| 105 | High | Further fragmentation |

| 43 | High | [C₃H₇]⁺ (Isopropyl) |

Note: The molecular ion peak at m/z 222 may be of low intensity or absent due to the facile loss of water from the tertiary alcohol.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of purified delta-Cadinol.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard instrument-provided pulse programs and parameters, optimizing as needed for the specific sample.

-

Infrared (IR) Spectroscopy Protocol (Solid Sample)

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of solid delta-Cadinol in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).[4]

-

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4]

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the clean, empty sample compartment.

-

Mount the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is typically an average of 16 to 32 scans.

Mass Spectrometry (MS) Protocol (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of delta-Cadinol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:

-

GC System:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS System (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like delta-Cadinol.

References

Physical and chemical properties of delta-Cadinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol found in a variety of plants and some microorganisms. As a member of the cadinane (B1243036) subgroup of sesquiterpenoids, it possesses a characteristic bicyclic structure. This technical guide provides an in-depth overview of the physical and chemical properties of δ-Cadinol, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

δ-Cadinol is a white crystalline solid.[1] It is soluble in organic solvents such as isopropyl ether and ethanol (B145695) but is practically insoluble in water.[1][2] The physical and chemical properties of δ-Cadinol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [3][4] |

| Molecular Weight | 222.37 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 138-139 °C | [1] |

| Boiling Point | 302-303 °C at 760 mmHg | [5] |

| Solubility | Soluble in isopropyl ether and ethanol; practically insoluble in water. | [1][2] |

| CAS Number | 19435-97-3 | [3] |

| PubChem CID | 3084311 | [3][4] |

Spectral Data

The structural elucidation of δ-Cadinol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectral Data

The ¹³C NMR spectrum of δ-Cadinol displays 15 distinct signals corresponding to its carbon skeleton. The chemical shifts are influenced by the local electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C9 | Data not available |

| C10 | Data not available |

| C11 | Data not available |

| C12 | Data not available |

| C13 | Data not available |

| C14 | Data not available |

| C15 | Data not available |

Specific peak assignments for δ-Cadinol require further experimental data and analysis.

IR Spectral Data

The IR spectrum of δ-Cadinol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1650 | C=C stretch (alkene) |

| ~1465 | -CH₂- bend |

| ~1375 | -CH₃ bend |

| ~1100 | C-O stretch (tertiary alcohol) |

Characteristic absorption peaks provide evidence for the presence of hydroxyl and alkene functionalities within the molecule.

Experimental Protocols

Isolation of δ-Cadinol from Essential Oils

The following is a general protocol for the isolation of δ-Cadinol from a plant source rich in this compound, such as the essential oil of Torreya nucifera.

1. Plant Material and Extraction:

-

Fresh or dried plant material (e.g., leaves of Torreya nucifera) is subjected to steam distillation to extract the essential oil.[6]

2. Fractionation of the Essential Oil:

-

The crude essential oil is fractionated using column chromatography over silica (B1680970) gel.

-

A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to elute the column.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification of δ-Cadinol:

-

Fractions enriched with δ-Cadinol are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The purity of the isolated δ-Cadinol is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Characterization of δ-Cadinol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a final temperature (e.g., 240 °C) to separate the components of the essential oil.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: The mass spectrum of the eluted peak corresponding to δ-Cadinol is compared with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra are used to assign the structure of δ-Cadinol and confirm its stereochemistry.

Biological Activities and Signaling Pathways

δ-Cadinol has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The mechanisms underlying these activities are areas of active research.

Anti-inflammatory Activity

Sesquiterpenes, including cadinane-type compounds, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. δ-Cadinol is hypothesized to inhibit this pathway, potentially by interfering with the activation of IKK or the degradation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.

Antibacterial and Antifungal Activities

The antimicrobial activity of many sesquiterpenoids is attributed to their ability to disrupt the integrity of microbial cell membranes.

Proposed Mechanism of Antimicrobial Action:

The lipophilic nature of δ-Cadinol allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane structure, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Conclusion

δ-Cadinol is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational understanding for researchers interested in exploring its potential in various scientific and therapeutic applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its pharmacological effects, which will be crucial for its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Delta-Cadinol: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Cadinol, a bicyclic sesquiterpenoid alcohol, has been a subject of scientific inquiry for over a century. Initially isolated from diverse botanical sources as distinct enantiomers, (+)-δ-Cadinol (formerly torreyol) and (-)-δ-Cadinol (formerly albicaulol), its journey from discovery to the elucidation of its stereochemistry and biological potential is a testament to the evolution of natural product chemistry. This technical guide provides an in-depth overview of the historical research on delta-Cadinol, detailing the pioneering isolation and structural characterization efforts. It presents a compilation of its known physicochemical properties and a summary of its investigated biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating natural compound.

Discovery and Historical Milestones

The story of delta-Cadinol unfolds through the independent discovery of its two enantiomeric forms from different plant sources.

-

1922: The Discovery of (+)-δ-Cadinol (Torreyol) The first enantiomer, (+)-δ-Cadinol, was identified by the Japanese chemist E. Shinozaki in 1922.[1] He isolated this sesquiterpenoid alcohol from the leaves of the Japanese nutmeg-yew, Torreya nucifera, and named it "torreyol".[1]

-

1951: The Isolation of (-)-δ-Cadinol (Albicaulol) Nearly three decades later, in 1951, Arie Jan Haagen-Smit and his colleagues at the California Institute of Technology isolated the levorotatory enantiomer, (-)-δ-Cadinol, from the whitebark pine, Pinus albicaulus.[1] They initially named this compound "albicaulol".[1]

-

1970: The Definitive Structure Elucidation For many years, the precise stereochemical structures of torreyol and albicaulol remained to be definitively established. In 1970, Swedish chemist Lars Westfelt, through meticulous spectroscopic analysis, determined the absolute configuration of these compounds, confirming them as enantiomers of the same parent molecule, which he named δ-Cadinol.[1] His work was crucial in unifying the disparate findings and providing a clear chemical identity for this important sesquiterpenoid. Over the years, other names such as sesquigoyol for the (+)-isomer and pilgerol for the (-)-isomer have been used in literature before their structures were fully confirmed.[1]

Physicochemical Properties

Delta-Cadinol is a white crystalline solid with poor solubility in water but is soluble in organic solvents like isopropyl ether and ethanol (B145695).[1] It is classified as a cadinane (B1243036) sesquiterpenoid and a tertiary alcohol.[2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molar Mass | 222.37 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 138-139 °C | [1] |

| Solubility | Soluble in isopropyl ether and ethanol | [1] |

| IUPAC Name ((+)-δ-Cadinol) | (1S,4aR,8aR)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-ol | PubChem |

| IUPAC Name ((-)-δ-Cadinol) | (1R,4aS,8aS)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-ol | [2] |

Experimental Protocols

While the original publications from the early 20th century are not readily accessible, the following are detailed, plausible experimental protocols for the isolation and characterization of delta-Cadinol based on the general methods of the era and modern understanding of natural product chemistry.

Plausible Protocol for the Isolation of (+)-δ-Cadinol from Torreya nucifera (based on early 20th-century methods)

Objective: To extract and purify (+)-δ-Cadinol (torreyol) from the leaves of Torreya nucifera.

Methodology:

-

Plant Material Collection and Preparation: Fresh leaves of Torreya nucifera are harvested and air-dried in a well-ventilated area to reduce moisture content. The dried leaves are then coarsely ground.

-

Steam Distillation: The ground leaves are subjected to steam distillation to extract the essential oil.[3][4][5][6][7] The plant material is packed into a still, and steam is passed through it. The steam ruptures the oil glands in the leaves, and the volatile components, including (+)-δ-Cadinol, are carried over with the steam. The steam and oil vapor are then condensed, and the resulting hydrosol and essential oil are collected.

-

Separation of Essential Oil: The essential oil, being immiscible with water, is separated from the aqueous distillate using a separatory funnel.

-

Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure to separate the different components based on their boiling points.[8][9][10] Fractions are collected at different temperature ranges.

-

Crystallization: The fraction containing (+)-δ-Cadinol is concentrated, and upon cooling, (+)-δ-Cadinol crystallizes out. The crystals are then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane.

Plausible Protocol for the Structure Elucidation of δ-Cadinol (based on mid-20th-century methods)

Objective: To determine the chemical structure and stereochemistry of δ-Cadinol.

Methodology:

-

Purification of Enantiomers: The isolated (+)- and (-)-δ-Cadinol are purified to a high degree using techniques like fractional distillation and repeated crystallization.

-

Elemental Analysis: The elemental composition of the purified compound is determined to establish its molecular formula.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, particularly the hydroxyl (-OH) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. This provides information on the number and types of protons and carbons, their connectivity, and their chemical environment.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and provides clues about the structure.

-

-

Chemical Derivatization: To confirm the presence of the tertiary hydroxyl group and to aid in stereochemical analysis, chemical derivatives (e.g., esters) of δ-Cadinol may be prepared and their properties analyzed.

-

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques are employed to study the stereochemistry of the molecule and to establish the absolute configuration of the enantiomers.

Biological Activities and Quantitative Data

Delta-Cadinol has been reported to exhibit a range of biological activities. The following tables summarize some of the quantitative data found in the literature for delta-Cadinol and related compounds.

Antimicrobial Activity

| Organism | Compound/Extract | MIC (µg/mL) | Source |

| Staphylococcus aureus | Essential oil containing δ-cadinene | Not specified | [11] |

| Streptococcus pneumoniae | δ-cadinene | Not specified | [11] |

| Gram-positive bacteria | Taiwania cryptomerioides twig essential oil (α-cadinol as a major component) | 31.25-62.5 | [12] |

| Yeast | Taiwania cryptomerioides twig essential oil (α-cadinol as a major component) | 31.25-62.5 | [12] |

| Candida albicans | Hinokitiol (a monoterpenoid) | 8.21 | [13] |

| Candida species | Tannic acid | 0.25 to >64 | [13] |

| Pseudomonas aeruginosa | Mentha longifolia essential oil | 0.005 | [14] |

| Candida albicans | Mentha longifolia essential oil | 0.005 | [14] |

Cytotoxic Activity

| Cell Line | Compound/Extract | IC₅₀ (µM) | Source |

| HeLa (cervical cancer) | Sesquiterpenoid from Dysoxylum excelsum | 160.74 | [15] |

| HepG2 (liver cancer) | Protoilludane sesquiterpene aryl ester | 18.03 µg/mL | [16] |

| HL-60, SMMC-7721, SW480 (cancer cell lines) | Phellinignin D | 21.1, Not specified, Not specified | [16] |

| A549 (lung cancer) | Delta-tocotrienol (B192559) | Varies with time | [17][18] |

| U87MG (glioblastoma) | Delta-tocotrienol | Varies with time | [17][18] |

| HeLa (cervical cancer) | (2R/S)-6-Prenylflavanones | 11.6 - 12.0 | [19] |

Signaling Pathways and Mechanisms of Action

Preliminary research suggests that the anti-inflammatory effects of some sesquiterpenoids may be mediated through the modulation of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[20] Some plant-derived compounds, including sesquiterpenoids, are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[21]

Visualizations

Experimental Workflow for delta-Cadinol Isolation

Caption: A generalized experimental workflow for the isolation and purification of delta-Cadinol.

Postulated Anti-inflammatory Signaling Pathway of delta-Cadinol

Caption: Postulated mechanism of anti-inflammatory action of delta-Cadinol via inhibition of the NF-κB pathway.

References

- 1. δ-Cadinol - Wikipedia [en.wikipedia.org]

- 2. delta-Cadinol | C15H26O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory, Antioxidative, and Hepatoprotective Effects of Trans Δ9-Tetrahydrocannabinol/Sesame Oil on Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Enigmatic Role of δ-Cadinol: A Technical Deep Dive into its Biological Significance

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Delta-Cadinol (δ-Cadinol), a sesquiterpenoid alcohol found across the plant and fungal kingdoms, is emerging as a molecule of significant interest in the scientific community. This in-depth technical guide synthesizes the current understanding of δ-Cadinol's biological role in its producing organisms, detailing its biosynthesis, putative ecological functions, and burgeoning potential in therapeutic applications. This document provides a foundational resource for professionals engaged in natural product research, drug discovery, and related fields.

Biosynthesis of δ-Cadinol: A Terpene Synthase-Mediated Cyclization

The production of δ-Cadinol originates from the ubiquitous isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). The key enzymatic step is catalyzed by δ-cadinol synthase, a member of the terpene synthase (TPS) family. This enzyme facilitates a complex cyclization cascade of the linear FPP molecule.

The proposed biosynthetic pathway commences with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately culminating in the formation of the characteristic cadinane (B1243036) skeleton. The final step involves the quenching of a carbocation intermediate by a water molecule, yielding the alcohol functional group of δ-Cadinol.[1] In the basidiomycete fungus Boreostereum vibrans, a specific δ-cadinol synthase (BvCS) has been identified and characterized, confirming its role in the predominant formation of δ-Cadinol from FPP.[1]

Biological Functions and Potential Applications

While research into the specific roles of δ-Cadinol is ongoing, evidence suggests its involvement in plant defense mechanisms and its potential as a therapeutic agent. Sesquiterpenoids, as a class, are well-documented for their diverse biological activities.

Antimicrobial Activity

Though specific quantitative data for δ-Cadinol is limited, related cadinene sesquiterpenes have demonstrated antimicrobial properties. For instance, δ-cadinene, a hydrocarbon precursor to δ-Cadinol, has shown activity against Streptococcus pneumoniae. The lipophilic nature of these compounds is believed to facilitate their interaction with and disruption of microbial cell membranes.

Table 1: Antimicrobial Activity of δ-Cadinene

| Microorganism | Strain | Method | MIC (µg/mL) | Source |

| Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 | [2] |

Anti-inflammatory Effects

Essential oils containing δ-cadinene as a major component have exhibited anti-inflammatory activity in animal models, such as carrageenan-induced paw edema.[3] While the direct contribution of δ-Cadinol is yet to be fully elucidated, these findings suggest a potential role in modulating inflammatory responses. The mechanism may involve the inhibition of pro-inflammatory mediators.

Cytotoxic Activity

Preliminary studies on δ-cadinene suggest potential cytotoxic effects against certain cancer cell lines. Research on δ-cadinene has indicated that it can induce dose- and time-dependent growth inhibition in human ovarian cancer cells (OVCAR-3). The proposed mechanism involves the induction of apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of δ-Cadinol.

Isolation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the separation and identification of δ-Cadinol from complex mixtures like essential oils.

-

Sample Preparation: Dilution of the essential oil or extract in a volatile solvent (e.g., hexane).

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: A gradient temperature program is employed to separate compounds based on their boiling points.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which are then compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous structural elucidation of isolated δ-Cadinol.

-

Sample Preparation: 5-10 mg of purified δ-Cadinol is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (≥400 MHz).

-

Spectral Analysis: Chemical shifts, coupling constants, and correlation signals are analyzed to determine the complete chemical structure.

Biological Activity Assays

Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard procedure to assess the antimicrobial activity of δ-Cadinol.

-

Preparation: A two-fold serial dilution of δ-Cadinol is prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: Plates are incubated under suitable conditions for microbial growth.

-

Analysis: The MIC is determined as the lowest concentration of δ-Cadinol that inhibits visible microbial growth.

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of δ-Cadinol on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of δ-Cadinol for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Future Directions

The biological activities of δ-Cadinol present a compelling case for further investigation. Future research should focus on:

-

Elucidating specific molecular targets and signaling pathways to understand the mechanisms underlying its antimicrobial, anti-inflammatory, and cytotoxic effects. The potential interaction with key inflammatory pathways such as NF-κB and MAPK warrants detailed investigation.

-

Conducting comprehensive in vivo studies to validate the therapeutic potential of isolated δ-Cadinol.

-

Exploring the synergistic effects of δ-Cadinol with other natural compounds or existing therapeutic agents.

The information compiled in this guide provides a solid foundation for the scientific community to build upon, paving the way for new discoveries and potential applications of this intriguing natural product.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-Depth Technical Guide to δ-Cadinol: Chemical Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of δ-Cadinol, a sesquiterpenoid alcohol with a growing body of research highlighting its potential therapeutic applications. This document details its chemical identifiers, summarizes its biological activities with available quantitative data, and provides detailed experimental protocols for assessing its anti-inflammatory and antimicrobial properties.

Chemical Identifiers and Properties

δ-Cadinol is a sesquiterpenoid that exists as two enantiomers: (+)-δ-Cadinol and (-)-δ-Cadinol. It is a white crystalline solid soluble in isopropyl ether and ethanol.[1] The CAS Number for the generally referenced δ-Cadinol, often the (-)-isomer, is 19435-97-3.[2][3]

Below is a summary of the key chemical identifiers for both enantiomers of δ-Cadinol.

| Identifier | (-)-δ-Cadinol | (+)-δ-Cadinol |

| CAS Number | 19435-97-3[3] | Not explicitly found, but distinct from (-)-isomer |

| PubChem CID | 3084311[3] | 11990360[4] |

| IUPAC Name | (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[3] | (1S,4R,4aS,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[4] |

| Molecular Formula | C₁₅H₂₆O[3] | C₁₅H₂₆O[4] |

| Molecular Weight | 222.37 g/mol [3] | 222.37 g/mol [4] |

| InChI | InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1[3] | InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m1/s1[4] |

| InChIKey | LHYHMMRYTDARSZ-ZQDZILKHSA-N[3] | LHYHMMRYTDARSZ-TUVASFSCSA-N[4] |

| SMILES | CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C[3] | CC1=C[C@@H]2--INVALID-LINK--(C)O">C@HC(C)C[4] |

| Synonyms | (-)-Torreyol, Albicaulol, Pilgerol[2] | (+)-Torreyol, Sesquigoyol[2] |

Biological Activities and Quantitative Data

δ-Cadinol has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. The following table summarizes available quantitative data for these activities.

| Biological Activity | Test Organism/Model | Compound | Metric | Value |

| Antibacterial | Streptococcus pneumoniae | (+)-δ-Cadinene | MIC | 31.25 µg/mL[5] |

| Antiparasitic | Trypanosoma cruzi (Amastigote) | (-)-T-Cadinol (isomer) | IC₅₀ | 15.8 µM[6] |

| Antiparasitic | Trypanosoma cruzi (Trypomastigote) | (-)-T-Cadinol (isomer) | IC₅₀ | 18.2 µM[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and further investigation of δ-Cadinol's biological activities.

Anti-inflammatory Activity Assays

This model is a widely used method to assess acute inflammation.

-

Animal Preparation: Male Wistar rats (180-220g) are fasted overnight with free access to water.

-

Grouping and Administration: Animals are randomly divided into control, standard, and test groups. The test compound (δ-Cadinol at various doses), a standard drug (e.g., Indomethacin, 5 mg/kg), or the vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.[1]

-

Induction of Edema: The initial volume of the right hind paw is measured using a plethysmometer. Subsequently, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1]

-

Measurement of Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This model is used to evaluate topical anti-inflammatory activity.

-

Animal Preparation: Male Swiss albino mice (20-25g) are used.

-

Induction and Treatment: A solution of croton oil (e.g., 20 µL of a 2.5% v/v solution in acetone) is applied to the inner surface of the right ear.[7] The test compound (δ-Cadinol), a standard drug (e.g., Dexamethasone, 0.1 mg/ear), or the vehicle is applied topically to the same ear.[7] The left ear receives only the vehicle and serves as a control.

-

Measurement of Edema: After a set time (e.g., 6 and 24 hours), the animals are euthanized, and a 6-mm biopsy punch is used to obtain a disc from both ears.[7][8] The difference in weight between the right and left ear punches is calculated as a measure of the edema.[8]

-

Data Analysis: The percentage inhibition of edema is calculated relative to the control group.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or yeast) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

-

Preparation of Test Compound: A stock solution of δ-Cadinol is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[9]

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at 37°C for 18-24 hours for bacteria.[9]

-

MIC Determination: The MIC is the lowest concentration of δ-Cadinol at which no visible turbidity is observed.[9]

Biosynthesis and Mechanism of Action

Biosynthesis of δ-Cadinol

δ-Cadinol is synthesized from farnesyl pyrophosphate (FPP) through the action of a δ-cadinol synthase. This enzyme catalyzes the cyclization of FPP to form the characteristic cadinane (B1243036) skeleton of δ-Cadinol.[10]

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Cadinol - Wikipedia [en.wikipedia.org]

- 3. delta-Cadinol | C15H26O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Delta-cadinol | C15H26O | CID 11990360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Effect of emu oil on auricular inflammation induced with croton oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to δ-Cadinol and its Relationship to other Cadinanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of δ-cadinol, a bicyclic sesquiterpenoid alcohol belonging to the cadinane (B1243036) class. It delves into the biosynthesis of δ-cadinol, its chemical structure and stereochemistry, and its relationship with other prominent cadinane isomers such as α-, β-, γ-, and τ-cadinol. This document summarizes the current knowledge on the biological activities of δ-cadinol and related compounds, presenting quantitative data in structured tables. Furthermore, it offers detailed experimental protocols for the isolation, characterization, and synthesis of these molecules, aiming to equip researchers with the necessary information for further investigation and potential drug development applications.

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol with the chemical formula C15H26O. It is a member of the cadinane family of bicyclic sesquiterpenoids, which are characterized by a decahydronaphthalene (B1670005) carbon skeleton. First identified in the early 20th century, δ-cadinol exists as two enantiomers, (+)-δ-cadinol and (-)-δ-cadinol, and is found in a variety of plant species. This guide explores the intricate details of δ-cadinol, from its enzymatic synthesis to its interactions with biological systems, and its structural commonalities and differences with other key cadinane isomers.

Biosynthesis of δ-Cadinol

The biosynthesis of δ-cadinol originates from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. The key enzyme responsible for its formation is δ-cadinol synthase . The proposed biosynthetic pathway involves the following key steps:

-

Ionization of FPP: The enzyme catalyzes the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Isomerization: The farnesyl carbocation undergoes isomerization to a nerolidyl diphosphate (B83284) intermediate.

-

Cyclization: A series of intramolecular cyclization reactions occur, leading to the formation of the characteristic bicyclic cadinane skeleton.

-

Hydroxylation: The final step involves the quenching of the carbocation with a water molecule, resulting in the hydroxyl group at the C10 position and the formation of δ-cadinol.

Chemical Structure and Relationship to Other Cadinanes

The cadinane sesquiterpenoids share a common decahydronaphthalene core structure but differ in the position of double bonds, the stereochemistry of chiral centers, and the location and orientation of substituents.

δ-Cadinol

-

Structure: δ-Cadinol possesses a double bond between C4 and C5 and a hydroxyl group at C10.

-

Stereochemistry: It has multiple chiral centers, leading to the existence of enantiomers. (+)-δ-Cadinol and (-)-δ-Cadinol are the two naturally occurring forms.

Relationship with other Cadinanes

The structural relationship between δ-cadinol and other key cadinane isomers is crucial for understanding their potential for interchangeable biological activities or as precursors in drug synthesis.

-

α-Cadinol: An epimer of δ-cadinol, differing in the stereochemistry at the C10 hydroxyl group.

-

β-Cadinol: Differs from δ-cadinol in the position of the double bond within the ring system.

-

γ-Cadinol: Another positional isomer concerning the double bond placement.

-

τ-Cadinol (T-Cadinol): Differs in both the position of the double bond and the stereochemistry of the hydroxyl group.

Biological Activities of δ-Cadinol and Related Cadinanes

δ-Cadinol and its isomers have been reported to exhibit a range of biological activities, making them interesting candidates for drug discovery and development. The following tables summarize the available quantitative data on their cytotoxic, antimicrobial, and anti-inflammatory activities.

Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Cadinane Sesquiterpenoid 1b | HepG2 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 2b | HepG2 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 4 | HepG2 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 6 | HepG2 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 8 | HepG2 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 1b | Huh7 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 2b | Huh7 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 4 | Huh7 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 6 | Huh7 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Cadinane Sesquiterpenoid 8 | Huh7 | Cytotoxic | 3.5 - 6.8 | [1][2] |

| Amorphaene A (1) | PDAC | Cytotoxic | 13.1 ± 1.5 | [3] |

| Amorphaene E (5) | PDAC | Cytotoxic | 28.6 ± 2.9 | [3] |

| Amorphaene H (8) | PDAC | Cytotoxic | 25.4 ± 2.5 | [3] |

| Amorphaene M (13) | PDAC | Cytotoxic | 18.7 ± 1.9 | [3] |

| Known Cadinane (16) | PDAC | Cytotoxic | 22.3 ± 2.1 | [3] |

Antimicrobial Activity

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| (+)-δ-Cadinene | Streptococcus pneumoniae | Antibacterial | 31.25 | [4] |

Anti-inflammatory Activity

| Compound | Assay | Activity | IC50 (µg/mL) | Reference |

| Salsola villosa extract (contains α-Cadinol) | COX-2 Inhibition | Anti-inflammatory | 4.6 ± 0.13 | [5] |

| Salsola arabica extract | COX-2 Inhibition | Anti-inflammatory | 13.1 ± 0.37 | [5] |

| Salsola cyclophylla extract | COX-2 Inhibition | Anti-inflammatory | 20.1 ± 0.57 | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and synthesis of δ-cadinol and related cadinanes.

Isolation of δ-Cadinol from Plant Material

This protocol outlines a general procedure for the extraction and isolation of δ-Cadinol from a plant source.

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, stems) known to contain δ-cadinol. Air-dry the material in the shade and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or hexane) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to separate compounds based on their polarity.

-

Monitor the fractions for the presence of δ-cadinol using Thin Layer Chromatography (TLC).

-

-

Chromatographic Purification:

-

Perform column chromatography on the δ-cadinol-rich fraction using silica (B1680970) gel as the stationary phase.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing pure δ-cadinol.

-

-

Final Purification:

-

If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure δ-cadinol.

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of δ-cadinol using GC-MS.

-